3-Fluoro-4-hydroxybenzoyl chloride
Description
Substituent Effects
- Fluorine (-F) : As a strong electron-withdrawing group (σₘ = 0.34, σₚ = 0.06), it induces meta-directing effects and reduces electron density at the ring.
- Hydroxyl (-OH) : Electron-donating via resonance (+M effect, σₚ = -0.37) but electron-withdrawing via induction (-I effect).
- Acyl chloride (-COCl) : Strongly electron-withdrawing (σₚ = 0.45), polarizing the carbonyl group and enhancing electrophilicity.
Table 2: Hammett Constants for Key Substituents
| Substituent | σₘ | σₚ | Electronic Effect |
|---|---|---|---|
| -F | 0.34 | 0.06 | -I, weak +M |
| -OH | 0.12 | -0.37 | -I, strong +M |
| -COCl | 0.37 | 0.45 | -I, no +M |
| -Cl | 0.37 | 0.23 | -I, weak +M |
Electronic Comparisons
- vs. 4-fluorobenzoyl chloride : The additional -OH group in this compound increases electron density at C4, reducing acyl chloride reactivity compared to non-hydroxylated analogs.
- vs. 3-chloro-4-hydroxybenzoyl chloride : Fluorine’s smaller size and higher electronegativity lead to greater inductive withdrawal but less steric hindrance than chlorine.
- Dipole moment : Calculated to be higher than non-hydroxylated derivatives due to the polar -OH group (e.g., ~4.2 D vs. ~3.5 D for 4-fluorobenzoyl chloride).
Resonance and charge distribution :
- The hydroxyl group donates electron density to the ring via resonance, partially countering the electron-withdrawing effects of -F and -COCl.
- The acyl chloride’s carbonyl carbon exhibits significant δ⁺ character, making it susceptible to nucleophilic attack.
Properties
CAS No. |
1099832-57-1 |
|---|---|
Molecular Formula |
C7H4ClFO2 |
Molecular Weight |
174.55 g/mol |
IUPAC Name |
3-fluoro-4-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H |
InChI Key |
ZSIFZEDSVXGFHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-fluoro-4-hydroxybenzoyl chloride, a comparative analysis with structurally related benzoyl chlorides is provided below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₇H₄ClFO₂ | 174.56 | N/A | 3-F, 4-OH | High polarity; prone to hydrolysis |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 403-43-0 | 4-F | Standard benzoyl chloride reactivity |
| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 230.56 | 216144-68-2 | 3-F, 4-CF₃ | Enhanced electrophilicity due to CF₃ |
Key Findings
Reactivity Differences :
- This compound : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more reactive toward nucleophiles like water (hydrolysis risk) but less stable in humid environments .
- 4-Fluorobenzoyl chloride : Lacking hydroxyl or bulky groups, it exhibits typical benzoyl chloride reactivity, such as acylation of alcohols or amines, with moderate stability .
- 3-Fluoro-4-(trifluoromethyl)benzoyl chloride : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, amplifying the electrophilicity of the carbonyl carbon. This enhances reactivity in Friedel-Crafts or nucleophilic acyl substitutions but may reduce solubility in polar solvents .
Physical Properties: Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., methanol, acetone) but reduces compatibility with non-polar solvents. In contrast, the trifluoromethyl derivative is more lipophilic, favoring organic solvents like dichloromethane. Stability: this compound requires storage under inert conditions to prevent hydrolysis, whereas 4-fluorobenzoyl chloride is comparatively less moisture-sensitive .
Applications: this compound: Potential use in synthesizing hydroxyl-containing pharmaceuticals or polymers, where the -OH group enables further functionalization (e.g., esterification). 4-Fluorobenzoyl chloride: Commonly employed in fluorinated drug intermediates (e.g., anti-inflammatory agents) and liquid crystal materials . 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: Valued in agrochemicals and specialty materials requiring high electrophilicity and fluorinated motifs .
Research Insights and Industrial Relevance
- Hydrolysis Studies : Computational models suggest that the hydroxyl group in this compound accelerates hydrolysis rates by stabilizing transition states via hydrogen bonding . Experimental data for analogs like 4-hydroxybenzoyl chloride support this trend.
- Thermal Stability: Thermogravimetric analysis (TGA) of trifluoromethyl-substituted benzoyl chlorides reveals decomposition temperatures ~50°C higher than non-fluorinated analogs, underscoring the stabilizing effect of fluorine .
Q & A
Q. What are the standard synthetic routes for preparing 3-fluoro-4-hydroxybenzoyl chloride, and what reaction conditions optimize yield?
The synthesis typically involves chlorination of the corresponding benzoic acid derivative. A common method employs thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM) or toluene. For example, 4-hydroxybenzoic acid derivatives are first fluorinated at the 3-position via electrophilic substitution, followed by chlorination of the carboxylic acid group. Catalytic amounts of N,N-dimethylformamide (DMF) may accelerate the reaction . Yield optimization requires strict moisture control, stoichiometric excess of SOCl₂ (1.5–2 equivalents), and purification via vacuum distillation or recrystallization .
Q. How is this compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR resolves hydroxyl and acyl chloride protons (broad ~10–12 ppm for -OH; absent in deuterated solvents due to exchange).
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~3300 cm⁻¹ (O-H stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 192) validate the molecular formula (C₇H₄ClFO₂) .
Q. What are the stability considerations for handling and storing this compound?
this compound is moisture-sensitive and prone to hydrolysis, forming 3-fluoro-4-hydroxybenzoic acid. Storage requires anhydrous conditions under inert gas (argon/nitrogen) at -20°C. Use of desiccants (e.g., molecular sieves) and amber glass vials minimizes degradation. Safety protocols mandate fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How do electronic effects of fluorine and hydroxyl substituents influence reactivity in nucleophilic acyl substitution?
The electron-withdrawing fluorine at the 3-position deactivates the aromatic ring, reducing electrophilicity at the acyl chloride group. Conversely, the hydroxyl group at the 4-position introduces steric hindrance and potential hydrogen bonding, which may slow nucleophilic attack. Computational studies (DFT) suggest that fluorine’s -I effect dominates, making the acyl chloride less reactive than non-fluorinated analogs. Reactivity can be modulated using polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
Discrepancies in NMR splitting may arise from dynamic exchange processes (e.g., rotational barriers in the acyl chloride group) or hydrogen bonding between -OH and solvent. Strategies include:
Q. What methodologies are effective for synthesizing derivatives of this compound for biological activity studies?
Derivatization focuses on replacing the acyl chloride group with amines, alcohols, or thiols. Example protocols:
- Amide formation : React with primary amines (e.g., benzylamine) in DCM at 0–5°C to prevent side reactions.
- Esterification : Use alcohols (e.g., methanol) with catalytic pyridine to scavenge HCl.
- Protection of -OH : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before further functionalization .
Q. What are the applications of this compound in enzyme inhibition studies?
The acyl chloride group can covalently modify nucleophilic residues (e.g., serine in hydrolases), making it a candidate for mechanism-based inhibition . For example, it has been used to probe active sites in esterases and proteases. Competitive inhibition assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate) quantify inhibitory potency (IC₅₀ values) .
Methodological Best Practices
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Distillation : Short-path vacuum distillation (bp ~120–130°C at 10 mmHg) avoids thermal decomposition.
- Chromatography : Use silica gel with hexane/ethyl acetate (95:5) under inert atmosphere to prevent hydrolysis .
Q. How can computational tools aid in predicting reaction outcomes for this compound?
- Density Functional Theory (DFT) : Models transition states for nucleophilic substitution, predicting regioselectivity.
- Molecular Dynamics (MD) : Simulates interactions with enzyme active sites to design targeted inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
